4-(2-aminobenzenesulfonamido)benzoic acid
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Description
4-(2-aminobenzenesulfonamido)benzoic acid is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens but dispensable for humans . It is a white solid, although commercial samples can appear gray . It is slightly soluble in water . The IUPAC name for this compound is 2-{[(3-aminophenyl)sulfonyl]amino}benzoic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved through various methods. One such method involves the use of a molecular hybridization approach, combining a vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a benzene ring substituted with amino and carboxyl groups . The InChI code for this compound is 1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) .Mechanism of Action
Target of Action
A similar compound, aminosalicylic acid, is known to targetMycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
It inhibits the synthesis of folic acid in Mycobacterium tuberculosis by binding to pteridine synthetase, a key enzyme in the folic acid synthesis pathway . This effectively inhibits the growth of the bacteria.
Biochemical Pathways
Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely affects thefolic acid synthesis pathway .
Pharmacokinetics
Aminosalicylic acid is known to have a short serum half-life of one hour . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-aminobenzenesulfonamido)benzoic acid would need further investigation for a comprehensive understanding.
Result of Action
Based on the mode of action of aminosalicylic acid, it can be inferred that the compound likely inhibits the growth of bacteria by disrupting folic acid synthesis .
Action Environment
For instance, the acidity of carboxylic acids, a group to which this compound belongs, can be influenced by the surrounding environment .
Biochemical Analysis
Molecular Mechanism
It is unclear how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is unclear whether there are any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is also unclear whether this compound has any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is unclear whether this compound interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
4-[(2-aminophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c14-11-3-1-2-4-12(11)20(18,19)15-10-7-5-9(6-8-10)13(16)17/h1-8,15H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJKNSKVQNDOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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